molecular formula C13H9N3O2 B074112 6-Nitro-2-phenyl-1H-benzo[D]imidazole CAS No. 1571-85-3

6-Nitro-2-phenyl-1H-benzo[D]imidazole

Cat. No. B074112
CAS No.: 1571-85-3
M. Wt: 239.23 g/mol
InChI Key: FHOXCSDDMCCTPM-UHFFFAOYSA-N
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Patent
US07674809B2

Procedure details

Prepared from 4-nitrophenylenediamine and benzoic acid in a manner similar to that of Example 9b. Yield: 70%; Rf (9/1 chloroform/methanol): 0.45; IR (KBr): 3290, 1500, 1330, 1290 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[C:12](O)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[K+].[Br-]>C(Cl)(Cl)Cl.CO>[C:13]1([C:12]2[NH:11][C:6]3[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][C:7]=3[N:10]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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